molecular formula C9H9ClO2 B1582554 2-(4-Chlorophenyl)-1,3-dioxolane CAS No. 2403-54-5

2-(4-Chlorophenyl)-1,3-dioxolane

Cat. No. B1582554
CAS RN: 2403-54-5
M. Wt: 184.62 g/mol
InChI Key: NYXNQWTXUSTEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would provide an overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.



Synthesis Analysis

This would detail how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would describe the molecular structure of the compound, including bond lengths, bond angles, and any notable structural features.



Chemical Reactions Analysis

This would outline any known reactions that the compound undergoes, including reaction conditions and products.



Physical And Chemical Properties Analysis

This would list the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Application Summary : These derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. 2,3-Bis(4-chlorophenyl)-2-butenedinitrile

  • Application Summary : This compound, also known as BCPB, has a wide range of potential applications in science and technology. It has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions, and it has also been used as a polymerization agent.
  • Methods of Application : The synthesis pathway for 2,3-Bis(4-chlorophenyl)-2-butenedinitrile involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 2,3-bis(4-chlorophenyl)acrylonitrile, which is then cyclized to form the final product.
  • Results : BCPB has been studied extensively due to its unique properties, including its ability to form polymers and its potential as a catalyst for reactions.

3. Indole Derivatives

  • Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : The synthesis of indole derivatives involves various methods depending on the specific derivative. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Results : Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37) showed significant anti-inflammatory activity .

4. Diarylquinoline Substructure

  • Application Summary : Compounds containing a diarylquinoline substructure have found many applications in functional material chemistry .
  • Methods of Application : The synthesis of these compounds involves various methods depending on the specific derivative .
  • Results : These compounds have been used in various applications due to their unique properties .

5. N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine

  • Application Summary : This compound has been synthesized and studied for its inhibitory activity .
  • Methods of Application : The synthesis of this compound differs from all other methods .
  • Results : The compound N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine showed remarkable potency with an IC50 of 0.023 μM, substantially more potent than any other IDO1 inhibitor .

6. 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide Derivatives

  • Application Summary : These derivatives were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Methods of Application : The synthesis of these derivatives involves various methods depending on the specific derivative .
  • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Safety And Hazards

This would detail any known safety concerns or hazards associated with the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would discuss potential areas for future research or applications of the compound.


properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXNQWTXUSTEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308251
Record name 2-(4-Chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-dioxolane

CAS RN

2403-54-5
Record name 2-(4-Chlorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2403-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1, 2-(p-chlorophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(4-Chlorophenyl)-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2-(4-Chlorophenyl)-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(4-Chlorophenyl)-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-1,3-dioxolane

Citations

For This Compound
38
Citations
Z Ilter, I Oncu, MH Karagoz, S Ercan… - Journal of the Chemical …, 2016 - go.gale.com
This study, reports the synthesis and characterization of two new copolymers (poly [2-(p-chlorophenyl)-1, 3-dioxolane-4-yl] methyl acrylate-co-styrene (PCPhDMA-co-St) and poly [2-(p-…
Number of citations: 5 go.gale.com
DC Wang, J Bai, W Xu, T Gai, HQ Liu - … Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C11H11ClN2O4, is an important intermediate for the preparation of platinum anticancer drugs. The dioxolane ring adopts a twist conformation with an equatorially …
Number of citations: 4 scripts.iucr.org
LJ Goossen, T Knauber - The Journal of Organic Chemistry, 2008 - ACS Publications
An efficient synthesis of the angiotensin II receptor antagonist telmisartan is presented involving a decarboxylative cross-coupling of isopropyl phthalate (1) with 2-(4-chlorophenyl)-1,3-…
Number of citations: 86 pubs.acs.org
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
Substituted 2-aryl-and 2-alkyl-1-[(2-aryl-1, 3-dioxolan-4-yl) methyl]-1H-azoles showed antibacterial activity similar to that of ciprofloxacin against Gram-positive bacteria: Bacillus subtilis, …
Number of citations: 24 www.researchgate.net
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - researchgate.net
Design, synthesis and evaluation of antitubercularactivity of novel Page 1 Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-…
Number of citations: 16 www.researchgate.net
G Roman, JZ Vlahakis, D Vukomanovic… - …, 2010 - Wiley Online Library
Previous studies by our research group have been concerned with the design of selective inhibitors of heme oxygenases (HO‐1 and HO‐2). The majority of these were based on a four‐…
M Porcs-Makkay, G Lukacs, A Pandur, G Simig, B Volk - Tetrahedron, 2014 - Elsevier
Variously substituted 2-phenyl-1,3-dioxolanes and 2-(2-bromophenyl)-1,3-dioxolanes, prepared from the corresponding benzaldehydes, were lithiated ortho to the acetal group. …
Number of citations: 18 www.sciencedirect.com
F Shirini, MA Zolfigol, A Shahriari - Journal of the Iranian Chemical Society, 2008 - Springer
The oxidation of alcohols, methoxymethyl ethers, acetals and ketals to their corresponding carbonyl compounds with Fe(NO 3 ) 3 .9H 2 O is efficiently promoted in the presence of …
Number of citations: 7 link.springer.com
N Iranpoor, H Firouzabadi, HR Shaterian… - … , Sulfur, and Silicon …, 2002 - Taylor & Francis
The use of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TABCO), N-bromosuccinimide (NBS), and bromine as efficient catalysts for conversion of carbonyl compounds to their cyclic and …
Number of citations: 12 www.tandfonline.com
MJ Spafford, JE Christensen, MG Huddle… - Australian journal of …, 2008 - CSIRO Publishing
A bismuth trifluoromethanesulfonate (triflate)-catalyzed (2.0 mol-%) multicomponent reaction involving the allylation of dioxolanes followed by in situ derivatization with anhydrides to …
Number of citations: 19 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.